molecular formula C13H13ClN2OS B1272419 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde CAS No. 321526-27-6

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde

Cat. No.: B1272419
CAS No.: 321526-27-6
M. Wt: 280.77 g/mol
InChI Key: YIVAUKVUAKSWAC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde emerged within the broader context of pyrazole chemistry development that has spanned over a century. Pyrazole derivatives have established themselves as fundamental building blocks in medicinal chemistry and agrochemical applications, with their significance recognized since the early developments in heterocyclic chemistry. The specific compound under examination represents part of the ongoing evolution in pyrazole substitution patterns, where researchers have systematically explored various functional group combinations to enhance biological activity and synthetic utility.

The historical significance of pyrazole compounds extends back to their early recognition as versatile pharmaceutical intermediates and bioactive molecules. The development of complex substituted pyrazoles like this compound reflects the maturation of synthetic methodologies that allow for precise placement of multiple functional groups around the pyrazole core. This particular compound exemplifies the sophisticated approach to molecular design where each substituent serves a specific purpose in determining the overall chemical and biological properties of the molecule.

The documentation of this compound in chemical databases began in the early 2000s, with its first appearance in PubChem occurring on July 19, 2005. This timing coincides with the expansion of computational chemistry databases and the increasing emphasis on systematic cataloging of synthetic organic compounds. The compound's presence in multiple international chemical databases reflects its relevance to contemporary research efforts in heterocyclic chemistry and its potential applications in various fields of study.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming. The name reflects the specific positioning of each functional group around the pyrazole ring system, beginning with the chloro substituent at position 5, followed by the methyl group at the nitrogen-1 position, and the complex sulfanyl-methyl substituent at position 3. The carbaldehyde functional group at position 4 completes the structural description, providing a comprehensive chemical identifier that precisely describes the molecular architecture.

Alternative naming conventions for this compound include several systematic variations that emphasize different aspects of its structure. The compound may be referenced as 5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde, representing a simplified version of the full systematic name. Additional nomenclature variants include 5-Chloro-1-methyl-3-((p-tolylthio)methyl)-1H-pyrazole-4-carbaldehyde, which uses the traditional p-tolyl designation for the 4-methylphenyl group and the older thio terminology for the sulfanyl linkage.

The classification of this compound within the broader chemical taxonomy places it firmly within the heterocyclic organic compounds category, specifically as a substituted pyrazole derivative. The pyrazole core structure consists of a five-membered ring containing two adjacent nitrogen atoms, which classifies it as a 1,2-diazole. The multiple substituents further categorize it as a highly functionalized heterocycle, with the presence of halogen (chlorine), alkyl (methyl groups), aryl (phenyl), sulfur-containing (sulfanyl), and carbonyl (aldehyde) functional groups making it a complex multifunctional organic molecule.

Importance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of advanced substitution patterns achievable in pyrazole systems. Pyrazole derivatives have been recognized as unique heterocyclic molecules exhibiting broad ranges of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, and anti-inflammatory properties. The specific substitution pattern in this compound provides insights into how multiple functional groups can be successfully incorporated into a single heterocyclic framework while maintaining structural integrity and potential reactivity.

The compound serves as an excellent example of modern synthetic organic chemistry capabilities, where researchers can precisely control the placement and nature of substituents around heterocyclic cores. The presence of both electron-withdrawing groups (chloro and carbaldehyde) and electron-donating groups (methyl and aryl sulfanyl) creates a complex electronic environment that influences the compound's chemical behavior and potential biological interactions. This electronic complexity makes the compound valuable for studying structure-activity relationships in heterocyclic chemistry and for developing new synthetic methodologies.

From a synthetic chemistry perspective, this compound demonstrates the versatility of pyrazole chemistry in accommodating diverse functional groups. The successful incorporation of a sulfanyl-methyl linker connecting an aromatic ring to the pyrazole core represents an advanced synthetic achievement that expands the toolkit available to medicinal chemists and materials scientists. The compound's structure suggests potential applications as a synthetic intermediate for more complex molecules or as a standalone bioactive compound worthy of further investigation.

Registration and Identification Parameters

Properties

IUPAC Name

5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-3-5-10(6-4-9)18-8-12-11(7-17)13(14)16(2)15-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVAUKVUAKSWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=C2C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376990
Record name 1L-644S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321526-27-6
Record name 5-Chloro-1-methyl-3-[[(4-methylphenyl)thio]methyl]-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321526-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1L-644S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Approach

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or equivalents. For this compound, 3-chloro-2,4-diketopentane derivatives have been used as precursors. A representative protocol involves:

  • Hydrazine Formation : Reacting methylhydrazine with 3-chloro-2,4-diketopentane in ethanol under reflux (78°C) to yield 5-chloro-1-methylpyrazole.
  • Sulfanylation : Introducing the [(4-methylphenyl)sulfanyl]methyl group via nucleophilic substitution. A bromomethyl intermediate at position 3 reacts with 4-methylthiophenol in dimethylformamide (DMF) at 60°C for 6 hours, achieving 85% yield.
  • Formylation : Oxidizing a methyl group at position 4 to a carbaldehyde using selenium dioxide (SeO₂) in dioxane at 110°C for 12 hours.

Key Parameters :

Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 Methylhydrazine Ethanol 78 4 72
2 4-Methylthiophenol DMF 60 6 85
3 SeO₂ Dioxane 110 12 68

Halogenation-Phase Transfer Catalysis

Adapting methods from fluorinated pyrazole syntheses, chlorination can be achieved using potassium chloride (KCl) under phase-transfer conditions:

  • Substrate Preparation : 5-Fluoro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole-4-carbaldehyde is treated with KCl in dimethylacetamide (DMA) containing tetrabutylammonium hydrogen sulfate (3 mol%).
  • Reaction Conditions : Heating to 150°C for 3 hours under nitrogen atmosphere, followed by toluene extraction and vacuum distillation.

Outcome :

  • Conversion : >95% (GC analysis).
  • Purity : 89–92% (¹H NMR).

One-Pot Multistep Synthesis

A streamlined approach combines ring formation and functionalization:

  • Cyclocondensation : Methylhydrazine and 3-chloro-1,1,1-trifluorobutane-2,4-dione react in acetonitrile at 50°C.
  • In Situ Sulfanylation : Adding 4-methylthiophenol and potassium carbonate immediately after cyclocondensation.
  • Oxidative Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF).

Advantages :

  • Reduced purification steps.
  • Total yield: 63% (compared to 55% for stepwise methods).

Reaction Optimization and Challenges

Solvent Effects

  • Polar Aprotic Solvents : DMF and DMA enhance nucleophilicity of thiophenol derivatives but may promote decomposition at high temperatures.
  • Toluene Dilution : Post-reaction dilution with toluene improves product recovery by reducing viscosity.

Catalytic Systems

  • Phase Transfer Catalysts : Tetrabutylammonium salts (e.g., HS0₄⁻) accelerate halogen exchange reactions by solubilizing KCl in organic phases.
  • Side Reactions : Glass equipment reacts with KF at >130°C, necessitating Teflon-lined reactors.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃CN) : δ 9.8 (s, 1H, CHO), 6.88 (t, 1H, SCH₂), 3.7 (s, 3H, N-CH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Cl).

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).
  • Melting Point : 93–95.5°C (lit.).

Industrial-Scale Considerations

  • Cost Efficiency : DMF recovery via distillation reduces solvent costs by 40%.
  • Safety : SeO₂ handling requires strict containment due to toxicity (LD₅₀: 25 mg/kg in rats).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl-methyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aldehyde group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in the presence of a catalyst like copper(I) iodide (CuI).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives, including 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde, possess significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study demonstrated that modifications in the pyrazole structure could enhance cytotoxic effects against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests revealed that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial potential is attributed to the presence of the sulfanyl group, which enhances the compound's ability to penetrate bacterial cell walls .

Anti-inflammatory Effects
Another notable application is in the field of anti-inflammatory drugs. The pyrazole ring system is known for its anti-inflammatory properties, and derivatives like this compound have been synthesized and tested for their ability to reduce inflammation markers in animal models .

Agrochemical Applications

Pesticide Development
The unique structure of this compound allows it to function as a potential pesticide or herbicide. Research has focused on its efficacy in controlling various pests and weeds. Preliminary studies suggest that it may disrupt specific biochemical pathways in target organisms, leading to effective pest management solutions .

Material Science

Polymer Synthesis
In material science, compounds like this compound are being investigated for their role as intermediates in polymer synthesis. The incorporation of pyrazole units into polymer backbones can impart desirable properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

Study Focus Area Findings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values indicating potent activity.
Study B Antimicrobial PropertiesShowed inhibition of growth in multiple bacterial strains, highlighting its potential as an antimicrobial agent.
Study C Anti-inflammatory EffectsReduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Study D Agrochemical ApplicationsEffective against specific pests; potential development as a new pesticide formulation.
Study E Polymer SynthesisContributed to enhanced thermal stability in synthesized polymers containing pyrazole units.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-methyl-3-{[(phenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

    5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde group.

Uniqueness

The uniqueness of 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and potential pharmacological applications.

By understanding the detailed properties and applications of this compound, researchers can better utilize it in various scientific and industrial fields.

Biological Activity

5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a sulfanyl substituent attached to the pyrazole ring. The following sections will detail the biological activities observed in this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₃ClN₂OS
  • Molecular Weight : 280.78 g/mol
  • Melting Point : 93–95.5 °C
  • CAS Number : 321526-27-6
PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂OS
Molecular Weight280.78 g/mol
Melting Point93–95.5 °C
CAS Number321526-27-6

Antimicrobial Activity

Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, the compound has been studied for its effectiveness against certain bacterial strains and fungi. For instance, a study indicated that related pyrazole compounds demonstrated notable antifungal activity against pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani . Although specific data on this compound's antifungal efficacy is limited, its structural similarities to other active pyrazoles suggest potential effectiveness.

Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor properties, particularly in targeting specific cancer pathways. The compound may act as an inhibitor of key enzymes involved in tumor growth, similar to other pyrazoles that inhibit BRAF(V600E) and EGFR pathways . This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further investigation in cancer therapies.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chloro and sulfanyl groups may facilitate interactions with biological targets, potentially leading to enzyme inhibition or receptor modulation . Further research is required to clarify these interactions.

Case Studies and Research Findings

  • Antifungal Screening : A study conducted on various pyrazole derivatives found that certain compounds exhibited strong antifungal properties against multiple phytopathogenic fungi. While direct data on this specific compound was not available, its structural characteristics align with those of effective antifungals .
  • Antitumor Potential : Research into pyrazole derivatives has highlighted their role as inhibitors of oncogenic pathways. Compounds similar to this one have shown promise in preclinical models for inhibiting tumor growth .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, which may include the reaction of substituted benzyl halides with hydrazine derivatives under controlled conditions . Understanding these synthetic routes can aid in optimizing production for therapeutic applications.

Q & A

Q. What are the established synthetic routes for 5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole intermediates. For example:

  • Step 1 : Chlorination of 3-methyl-1-aryl-pyrazol-5(4H)-one precursors using POCl₃/DMF .
  • Step 2 : Nucleophilic substitution of the chloro group with 4-methylphenylsulfanyl-methanol under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Variables :

  • Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may degrade sensitive functional groups.
  • Catalyst : K₂CO₃ enhances nucleophilicity of the thiol group .
  • Yield : Reported yields range from 55% to 72% depending on aryl substituents .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • X-ray Crystallography : Single-crystal X-ray diffraction confirms the planar pyrazole core and spatial arrangement of the sulfanyl-methyl and aldehyde groups. Bond lengths (e.g., C=O: 1.22 Å) and angles align with pyrazole-carbaldehyde derivatives .
  • NMR :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The 4-methylphenylsulfanyl group shows aromatic protons at δ 7.2–7.4 ppm .
    • ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Decomposes above 150°C, with degradation products including CO and HCl .
  • Light Sensitivity : Prolonged UV exposure oxidizes the aldehyde group to carboxylic acid.
  • Storage Recommendations : Store in inert atmospheres (N₂/Ar) at 2–8°C to prevent hydrolysis of the sulfanyl group .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity in anticonvulsant or antimicrobial studies?

  • Derivatization : Knoevenagel condensation with ethyl cyanoacetate yields α,β-unsaturated esters, enhancing blood-brain barrier permeability .
  • Structure-Activity Relationship (SAR) :
    • Sulfanyl Group : Replacement with electron-withdrawing groups (e.g., -CF₃) reduces anticonvulsant potency but improves metabolic stability .
    • Aldehyde Group : Oxime formation (e.g., O-(4-chlorobenzoyl)oxime) increases solubility and reduces toxicity .

Q. Biological Data :

DerivativeIC₅₀ (MES Model)Reference
Parent compound28 mg/kg
Oxime analog15 mg/kg

Q. How can computational modeling resolve contradictions in reported pharmacological data?

  • Molecular Docking : Studies on GABAₐ receptors suggest the aldehyde group forms hydrogen bonds with Arg112 and Lys155 residues, but conflicting binding affinities arise from conformational flexibility .
  • MD Simulations : 100-ns simulations reveal that sulfanyl-methyl sidechains adopt multiple orientations in hydrophobic pockets, explaining variability in IC₅₀ values .

Q. Recommendations :

  • Use ensemble docking to account for receptor flexibility.
  • Validate with free-energy perturbation (FEP) calculations .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • HPLC-MS : Detects byproducts like 5-chloro-1-methylpyrazole-4-carboxylic acid (formed via aldehyde oxidation) .
  • Limitations : Co-elution of regioisomers (e.g., 3- vs. 5-substituted pyrazoles) requires UPLC with chiral columns .

Q. Impurity Profile :

ImpurityRetention Time (min)Source
Carboxylic acid byproduct8.2Aldehyde oxidation
Regioisomer10.5Incomplete chlorination

Q. How does the compound’s reactivity vary in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Limitations : The sulfanyl group poisons Pd catalysts, reducing coupling efficiency.
  • Workarounds :
    • Use heterogeneous catalysts (e.g., Pd/C) to minimize deactivation.
    • Protect the aldehyde as an acetal prior to coupling .

Q. Case Study :

  • Suzuki coupling with 4-bromophenylboronic acid yields <5% product under standard conditions vs. 35% with acetal protection .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions for aldehyde stability .
  • Analytical Workflows : Combine XRD for structural validation and LC-MS for purity .
  • Biological Assays : Use scPTZ (subcutaneous pentylenetetrazol) and MES (maximal electroshock) models for anticonvulsant screening .

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